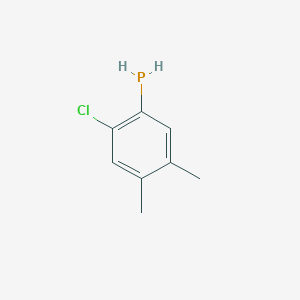

Phosphine, (2-chloro-4,5-dimethylphenyl)-

Description

Phosphine derivatives bearing aromatic substituents, such as (2-chloro-4,5-dimethylphenyl)phosphine, are organophosphorus compounds of significant interest in coordination chemistry and catalysis. For instance, trisubstituted phosphines like tri(p-chlorophenyl)phosphine (CAS 1159-54-2) and tris(4-methoxy-3,5-dimethylphenyl)phosphine (CAS 121898-64-4) are commercially available and highlight the role of steric and electronic effects in ligand design . The 2-chloro-4,5-dimethylphenyl group likely combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, influencing reactivity and host-guest interactions .

Properties

CAS No. |

667889-36-3 |

|---|---|

Molecular Formula |

C8H10ClP |

Molecular Weight |

172.59 g/mol |

IUPAC Name |

(2-chloro-4,5-dimethylphenyl)phosphane |

InChI |

InChI=1S/C8H10ClP/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 |

InChI Key |

PSMHLTTYKGNGDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)Cl)P |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, (2-chloro-4,5-dimethylphenyl)-, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of 2-chloro-4,5-dimethylphenylmagnesium bromide with phosphorus trichloride under controlled conditions . This reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired phosphine compound.

Industrial Production Methods

Industrial production of phosphine, (2-chloro-4,5-dimethylphenyl)-, often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity phosphine compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Phosphine, (2-chloro-4,5-dimethylphenyl)-, undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert phosphine oxides back to the original phosphine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphine, (2-chloro-4,5-dimethylphenyl)-, has several scientific research applications:

Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.

Medicine: Investigations into its potential therapeutic applications, particularly in drug design and development.

Mechanism of Action

The mechanism by which phosphine, (2-chloro-4,5-dimethylphenyl)-, exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The phosphorus atom acts as a donor, forming stable complexes with transition metals, which then participate in various catalytic cycles. These interactions facilitate the activation and transformation of substrates, leading to the desired chemical products .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphines

Substituent Effects on Host-Guest Interactions

Phosphines with bulky or polar substituents exhibit distinct association constants (Kf). For example:

- Diphenyl(4-adamantylphenyl)phosphine (AdTPP) : Kf ≈ 2 × 10<sup>2</sup> (highest among tested analogs in scCO2) .

The hydrophobic effect’s absence in scCO2 reduces Kf values compared to aqueous phases, emphasizing solvent polarity’s role. The 2-chloro-4,5-dimethylphenyl group’s mixed electronic profile may balance solubility and binding affinity in nonpolar media .

Commercial and Catalytic Relevance

Key commercially available phosphines for comparison:

| CAS # | Name | Purity (%) | Key Substituents |

|---|---|---|---|

| 1159-54-2 | Tri(p-chlorophenyl)phosphine | 99 | Three p-chlorophenyl groups |

| 121898-64-4 | Tris(4-methoxy-3,5-dimethylphenyl)phosphine | 98+ | Methoxy and dimethyl groups |

| 13716-12-6 | Tri-t-butylphosphine | 99 | Bulky t-butyl groups |

The 2-chloro-4,5-dimethylphenyl group’s smaller size compared to t-butyl or adamantyl groups may favor catalytic applications requiring moderate steric bulk .

Biological Activity

Phosphine, (2-chloro-4,5-dimethylphenyl)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and antibacterial properties, supported by relevant case studies and research findings.

Phosphine compounds are known for their ability to act as ligands in transition metal catalysis. The phosphorus atom in phosphine coordinates with metal centers, forming stable complexes that facilitate various catalytic processes. This property is pivotal in the compound's biological activity as it may influence interactions with biological macromolecules, such as proteins and nucleic acids.

Cytotoxicity Studies

Recent studies have examined the cytotoxic effects of phosphine derivatives on various cancer cell lines. For instance, a study evaluated the in vitro cytotoxicity of several phosphonates derived from 2-amino-4H-chromen-4-yl structures against human lung adenocarcinoma (A549) and human promyelocytic leukemia (HL-60) cells. The results indicated that certain derivatives exhibited moderate to promising cytotoxicity:

| Compound | IC50 (µM) A549 | IC50 (µM) HL-60 | IC50 (µM) NIH/3T3 |

|---|---|---|---|

| Doxorubicin (control) | 0.31 ± 0.24 | 7.42 ± 2.60 | 5.65 ± 0.81 |

| Phosphonate derivative 2e | 26.46 ± 1.02 | 6.25 ± 1.06 | 8.73 ± 1.17 |

| Phosphonate derivative 2f | 28.18 ± 1.17 | - | - |

These findings suggest that while the phosphonate derivatives show lower activity compared to standard chemotherapeutics like doxorubicin, they still possess significant potential for further development .

Antibacterial Activity

In addition to anticancer properties, phosphine derivatives have been studied for their antibacterial effects. A specific phosphine oxide was tested against selected Gram-positive bacteria, demonstrating notable antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | Low µg/mL |

| Staphylococcus aureus | Moderate µg/mL |

The results indicate that these compounds may serve as potential candidates for developing new antibacterial agents .

Case Studies and Research Findings

- Study on Antioxidant and Anticancer Activity : A recent investigation highlighted the antioxidant effects of certain phosphonates, which were linked to their anticancer activity against human lung adenocarcinoma cells . The introduction of a phosphonate moiety was suggested to enhance the biological properties of the parent compounds.

- Mechanistic Insights : Another study focused on the mechanism by which phosphine compounds induce cytotoxicity, suggesting that they may disrupt mitochondrial function and generate reactive oxygen species (ROS), leading to apoptosis in cancer cells . This pathway is critical in understanding how these compounds can be utilized in therapeutic contexts.

- Toxicological Assessments : Research has also noted the toxicological implications of phosphine exposure, particularly concerning neurological effects and oxidative stress responses in animal models . Understanding these effects is vital for assessing safety profiles during drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.